4-(Cyclohexyloxy)-4-oxobutanoic acid
Overview
Description
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as 4-CBOBA, is an organic compound used in a variety of scientific research applications. It is a cyclic ester of oxobutanoic acid and is used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. 4-CBOBA is also known as a chiral auxiliary, meaning that it can be used to create enantiomerically pure compounds. 4-CBOBA is used in a variety of scientific research applications, including biochemical and physiological studies, and its advantages and limitations for lab experiments are discussed in
Scientific Research Applications
Psychotropic Activity Exploration
Research explored the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, revealing various effects and potential applications in psychopharmacology. This study found that two compounds exhibited anxiogenic properties without impairing cognitive potential, while another showed anxiolytic activity tendencies (Pulina et al., 2022).
Potential Anti-Diabetic Agent
Another study investigated a succinamic acid derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, as a potential anti-diabetic agent. This compound demonstrated significant effects on plasma glucose, serum insulin, and lipid profiles in experimental diabetic rats, suggesting its role in managing type-2 diabetes mellitus (Khurana et al., 2018).
Synthesis of Heterocyclic Compounds
A study highlighted the efficient synthesis of 4-arylidene-3-propyl/chlromethylisoxazol-5(4H)-ones under aqueous conditions, showcasing the potential of 4-oxobutanoic acid derivatives in green chemistry and the production of heterocyclic compounds (Kiyani & Heidari, 2021).
Structural and Vibrational Analysis
Research involving molecular docking, vibrational, structural, electronic, and optical studies of 4-oxobutanoic acid derivatives provided insights into their reactivity and potential as nonlinear optical materials (Vanasundari et al., 2018).
Antimicrobial Activities
Amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid showed significant antifungal and antibacterial activities, indicating their potential in developing new antimicrobial agents (Sana et al., 2011).
properties
IUPAC Name |
4-cyclohexyloxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVVSONJDUVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905242 | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-4-oxobutanoic acid | |
CAS RN |
10018-78-7 | |
Record name | Succinic acid, monocyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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